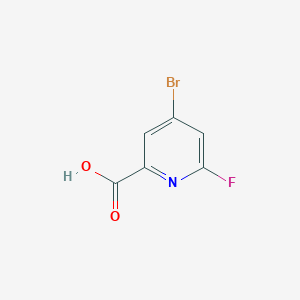

4-Bromo-6-fluoropicolinic acid

Description

Structure

3D Structure

Properties

CAS No. |

1260667-90-0 |

|---|---|

Molecular Formula |

C6H3BrFNO2 |

Molecular Weight |

220.00 g/mol |

IUPAC Name |

4-bromo-6-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |

InChI Key |

GBKIPBMFLYLUGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)F)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Aspects of 4 Bromo 6 Fluoropicolinic Acid

Electrophilic and Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the electron-withdrawing carboxylic acid group, generally deactivates the molecule towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org Conversely, these same electronic factors make the ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org

Reactivity of Halogen Substituents (Bromine and Fluorine)

The pyridine ring of 4-bromo-6-fluoropicolinic acid is activated for nucleophilic attack due to the presence of the ring nitrogen and the electron-withdrawing carboxylic acid group. libretexts.org The positions of the halogen atoms (4- and 6-) are analogous to the para and ortho positions in a benzene (B151609) ring relative to an activating nitro group, which are known to be reactive sites for SNAr. libretexts.org

In nucleophilic aromatic substitution reactions, the relative reactivity of halogens as leaving groups is typically F > Cl > Br > I, because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, the C-F bond at the 6-position is generally more susceptible to nucleophilic attack than the C-Br bond at the 4-position. This differential reactivity is observed in similar heterocyclic systems, such as 4-bromo-6-fluoroquinoline (B1289494), where nucleophilic substitution preferentially occurs at the fluorine-bearing carbon. ossila.com

Conversely, the C-Br bond is significantly more reactive in metal-catalyzed reactions, including halogen-metal exchange and cross-coupling processes. mdpi.com This is due to the lower bond energy of the C-Br bond compared to the C-F bond and its greater ability to undergo oxidative addition to a transition metal center.

Table 1: Comparative Reactivity of Halogen Substituents

| Reaction Type | More Reactive Site | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-F at position 6 | Fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, making it a better leaving group in this context. libretexts.org |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position (the α-position) of the pyridine ring exhibits typical carboxylate reactivity. It can undergo a variety of transformations, including:

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

Amide Formation: Activation with coupling agents (e.g., DCC, EDC) followed by reaction with amines to yield amides.

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While picolinic acids can be decarboxylated, this typically requires harsh conditions (high temperatures) unless facilitated by specific catalysts or reaction pathways.

The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the pyridine ring and the halogen substituents. This increased acidity can influence its reactivity, for example, by facilitating salt formation with bases.

Cross-Coupling Reactions

This compound is an excellent substrate for cross-coupling reactions, which provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between the C-Br and C-F bonds allows for selective functionalization at the 4-position.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds. youtube.com In this reaction, the aryl bromide moiety of this compound can be coupled with a variety of organoboron reagents (boronic acids or boronic esters) in the presence of a palladium catalyst and a base. mdpi.comrsc.org The C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the highly stable C-F bond, ensuring high selectivity for substitution at the 4-position. ossila.comugr.es

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme of Suzuki-Miyaura Coupling

This reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example(s) | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.govyoutube.com |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for the transmetalation step. youtube.com |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate and yield. nih.gov |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | Provides the organic group to be coupled to the picolinic acid core. researchgate.net |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, the C-Br bond of this compound is amenable to other transition metal-catalyzed transformations. These reactions offer alternative pathways for introducing diverse functional groups at the 4-position. nih.govmdpi.com

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the aryl bromide with a terminal alkyne to form an alkynyl-substituted picolinic acid. nih.gov

Heck Coupling: A palladium-catalyzed reaction that forms a C-C bond between the aryl bromide and an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with an amine. nih.gov

Stille Coupling: Involves the palladium-catalyzed coupling of the aryl bromide with an organostannane reagent. youtube.com

Negishi Coupling: Uses an organozinc reagent to couple with the aryl bromide, typically catalyzed by palladium or nickel.

In all these cases, the greater reactivity of the C-Br bond compared to the C-F bond under typical transition-metal-catalyzed conditions allows for selective functionalization.

Redox Reactions

Information specifically detailing the redox reactions of this compound is limited. However, the general redox chemistry of substituted pyridines and carboxylic acids can be inferred.

Reduction: The pyridine ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a benzene ring. More potent reducing agents or specific catalysts would be required. The carboxylic acid can be reduced to a primary alcohol using strong hydride reagents like LiAlH₄, as mentioned previously.

Oxidation: The pyridine ring is relatively resistant to oxidation due to its electron-deficient character. Harsh oxidizing agents would likely lead to degradation of the molecule. The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation.

Oxidative Pathways of Pyridine Ring Systems

The oxidation of pyridine derivatives can proceed through several pathways, with the most common being the formation of N-oxides. For this compound, this transformation is a critical first step in many functionalization reactions.

N-Oxide Formation: The nitrogen atom in the pyridine ring can be readily oxidized by peracids, such as m-chloroperoxybenzoic acid (m-CPBA) or even hydrogen peroxide in acetic acid, to form the corresponding pyridine N-oxide. bhu.ac.inarkat-usa.org This conversion has profound effects on the molecule's reactivity. The N-oxide group is a strong electron-donating group through resonance, which activates the C2 (ortho) and C4 (para) positions for both electrophilic and nucleophilic attack, a contrast to the reactivity of the parent pyridine. bhu.ac.in

The general mechanism for N-oxidation by a peracid is as follows:

The nitrogen lone pair of the pyridine ring performs a nucleophilic attack on the electrophilic peroxide oxygen of the peracid.

This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct.

Table 1: Reactivity Comparison of Pyridine vs. Pyridine N-Oxide

| Feature | Pyridine | Pyridine N-Oxide |

|---|---|---|

| Basicity | More basic (pKa ≈ 5.2) scripps.edu | Less basic (pKa ≈ 0.79) scripps.edu |

| Reactivity towards Electrophiles | Deactivated ring, requires harsh conditions. chemrxiv.org | Activated ring at C2 and C4 positions. bhu.ac.in |

| Reactivity towards Nucleophiles | Susceptible at C2, C4, C6. | Activated ring at C2 and C4 positions. scripps.edu |

| Dipole Moment | ~2.03 D scripps.edu | ~4.37 D scripps.edu |

Oxidative Decarboxylation: While the pyridine ring itself is robust, the picolinic acid moiety can be susceptible to oxidative decarboxylation under specific conditions, particularly with metal catalysts. For instance, manganese (III) porphyrin complexes in the presence of sodium periodate (B1199274) have been shown to convert carboxylic acids into corresponding carbonyl compounds. nih.gov In the context of this compound, such a reaction would lead to the formation of 4-bromo-6-fluoropyridine, effectively removing the carboxylic acid group. The rate of decarboxylation for pyridinecarboxylic acids is highly dependent on pH and the position of the carboxyl group. cdnsciencepub.com

Reductive Transformations of Functional Groups

The reduction of this compound can target either the pyridine ring or the carboxylic acid group, depending on the reagents and conditions employed.

Pyridine Ring Reduction: The aromatic pyridine ring is resistant to reduction but can be hydrogenated under catalytic conditions. A common and effective method involves the initial quaternization of the pyridine nitrogen, which activates the ring for reduction. liv.ac.uk Subsequent transfer hydrogenation, for example using a rhodium catalyst like [Cp*RhCl2]2 with a formic acid/triethylamine mixture, can efficiently reduce the pyridinium (B92312) salt to either a tetrahydropyridine (B1245486) or a fully saturated piperidine. liv.ac.uk The chemoselectivity between the partially and fully reduced products often depends on the substitution pattern on the ring. liv.ac.uk

Studies on the reduction of pyridinecarboxylic acids with reagents like cob(I)alamin show a stepwise reduction, first to dihydro and then to tetrahydro derivatives. datapdf.com The rate of reduction is often faster for the dihydro intermediate than for the starting aromatic acid. datapdf.com

Table 2: Common Reagents for Pyridine Ring Reduction

| Reagent/Catalyst | Product(s) | Typical Conditions |

|---|---|---|

| H₂, PtO₂/Raney Ni/Rh/C | Piperidine | High pressure and/or temperature. liv.ac.uk |

| NaBH₄, LiAlH₄ | Tetrahydropyridine/Piperidine | Often requires prior activation of the ring; can have poor selectivity. snnu.edu.cn |

Intramolecular and Intermolecular Reaction Mechanisms

The presence of multiple reactive sites on this compound allows for a variety of complex reaction mechanisms, including halogen exchange and directed C-H activation.

Detailed Mechanisms of Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction, involves the substitution of one halogen for another. On aromatic rings, this reaction is generally difficult and requires catalysis because the SN2 pathway is not feasible. wikipedia.org

Mechanism: For a molecule like this compound, exchanging either the bromine or fluorine atom would likely proceed via a metal-catalyzed pathway. Copper(I) or Nickel(0) catalysts are often employed for aromatic Finkelstein reactions. wikipedia.org

A plausible mechanism involving a copper(I) iodide catalyst for a Br/I exchange would be:

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the C-Br bond of the pyridine ring, forming an organocopper(III) intermediate. The C-Br bond is significantly weaker and more reactive than the C-F bond, making the C4 position the likely site of reaction.

Coordination: An external iodide ion coordinates to the copper center.

Reductive Elimination: The C-I bond is formed through reductive elimination, regenerating the Cu(I) catalyst.

The reaction is an equilibrium process. To drive it to completion, a large excess of the halide salt is used, or the reaction is conducted in a solvent where the byproduct salt (e.g., NaBr) is insoluble and precipitates out. byjus.comadichemistry.com

An alternative, though less direct, strategy for halogenation at a specific position on a pyridine ring involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgresearchgate.net This method can achieve halogenation at the C3 position under mild conditions, temporarily transforming the electron-deficient pyridine into a more reactive polarized alkene system. chemrxiv.orgresearchgate.net

Understanding Ligand-Assisted C-H Activation in Related Systems

Transition metal-catalyzed C-H activation is a powerful tool for functionalizing otherwise inert C-H bonds. In pyridine-containing molecules, the nitrogen atom itself can act as an effective directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position (C2 or C6). researchgate.netresearchgate.net For this compound, both the pyridine nitrogen and the C2-carboxylic acid group can serve as directing groups.

Mechanism of Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for these transformations. rsc.orgrsc.org A common catalytic cycle for the ortho-arylation of a pyridine derivative involves:

Coordination: The pyridine nitrogen coordinates to the Pd(II) catalyst.

C-H Activation/Cleavage: The coordinated palladium center facilitates the cleavage of a nearby C-H bond. In this substrate, the C-H bond at the C3 position is the most likely candidate for activation directed by the C2-carboxylic acid, while the C5-H bond could be targeted by the pyridine nitrogen, although steric hindrance from the C4-bromo and C6-fluoro groups would be a significant factor. The formation of a five- or six-membered palladacycle intermediate is a key step. rsc.org

Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladium center, forming a Pd(IV) species.

Reductive Elimination: The new C-C bond is formed via reductive elimination, releasing the functionalized product and regenerating the Pd(II) catalyst. rsc.org

The carboxylic acid group is a known directing group for C-H arylation of pyridines, capable of overcoming the deactivating effect of the ring nitrogen to direct functionalization at the C3 and C4 positions. acs.org This directing ability can even be used "tracelessly," where the carboxylic acid is removed via decarboxylation in a one-pot sequence after the C-H activation step. acs.org The use of pyridine N-oxides can also serve as a strategy to direct palladium-catalyzed ortho-alkenylation or arylation. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | 4-Bromo-6-fluoro-2-pyridinecarboxylic acid |

| m-chloroperoxybenzoic acid | 3-Chloroperoxybenzoic acid |

| Hydrogen peroxide | Dihydrogen dioxide |

| Acetic acid | Ethanoic acid |

| Sodium periodate | Sodium metaperiodate |

| 4-bromo-6-fluoropyridine | 4-Bromo-6-fluoropyridine |

| Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine |

| Piperidine | Piperidine |

| Formic acid | Methanoic acid |

| Triethylamine | N,N-Diethylethanamine |

| Cob(I)alamin | Cobalt(I) in a corrin (B1236194) ring |

| Copper(I) iodide | Copper(I) iodide |

| Sodium bromide | Sodium bromide |

| Zincke imine | (Intermediate) |

Derivatization and Functionalization Strategies for 4 Bromo 6 Fluoropicolinic Acid Derivatives

Ester and Amide Functionalization

The carboxylic acid group of 4-Bromo-6-fluoropicolinic acid is a prime site for functionalization through esterification and amidation. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a parent compound.

Modulation of Physicochemical Properties via Esterification (e.g., Lipophilicity)

Esterification of carboxylic acids is a well-established method for increasing a molecule's lipophilicity, which can, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile. By reacting this compound with various alcohols under acidic conditions or using coupling agents, a library of ester derivatives could theoretically be synthesized. The resulting esters would likely exhibit increased lipophilicity compared to the parent carboxylic acid. However, specific studies detailing the synthesis of various esters of this compound and the corresponding experimental data on their lipophilicity (e.g., LogP values) are not available in the reviewed literature.

Interactive Data Table: Theoretical Ester Derivatives of this compound and Predicted Lipophilicity

| Alcohol Moiety | Resulting Ester Name | Predicted Change in Lipophilicity |

| Methanol | Methyl 4-bromo-6-fluoropicolinate | Increase |

| Ethanol | Ethyl 4-bromo-6-fluoropicolinate | Increase |

| Isopropanol | Isopropyl 4-bromo-6-fluoropicolinate | Significant Increase |

| Benzyl alcohol | Benzyl 4-bromo-6-fluoropicolinate | Substantial Increase |

Note: The information in this table is based on general chemical principles and is for illustrative purposes only. No experimental data for these specific compounds were found.

Amidation and Peptide Coupling Reactions

The formation of amides from this compound through reactions with primary or secondary amines is another key derivatization strategy. Amide bonds are crucial in many biologically active molecules, including pharmaceuticals. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- and uronium-based reagents could be employed to facilitate these reactions. These methods would allow for the conjugation of amino acids or other amine-containing moieties to the this compound scaffold. Despite the broad applicability of these reactions, specific examples and research findings on the amidation or peptide coupling of this compound are not documented in the available scientific literature.

Strategic Introduction of Diverse Functional Groups

The aromatic ring of this compound, with its bromo and fluoro substituents, presents opportunities for further functionalization through various organic reactions.

Amino Group Conjugation and Diversification

The introduction of amino groups can be achieved through nucleophilic aromatic substitution or cross-coupling reactions. The bromine atom at the 4-position could potentially be displaced by an amino group under specific reaction conditions, or be a handle for palladium-catalyzed amination reactions. Such modifications would significantly alter the electronic properties and potential biological activity of the molecule. However, published research specifically detailing the successful amino group conjugation and subsequent diversification on the this compound ring is not available.

Introduction of Electron-Donating or Electron-Withdrawing Groups

The electronic nature of the pyridine (B92270) ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkoxy or alkylamino groups, would increase the electron density of the ring, potentially influencing its reactivity and interaction with biological targets. Conversely, EWGs, like nitro or cyano groups, would decrease the electron density. The positions of the existing bromo and fluoro substituents would direct the regioselectivity of these introductions. Specific studies focused on the strategic introduction of such groups onto the this compound backbone have not been identified in the surveyed literature.

Positional Isomerism and Structure-Reactivity Relationships

The arrangement of substituents on the picolinic acid ring significantly impacts the molecule's chemical reactivity and physical properties. For instance, the acidity of the carboxylic acid and the susceptibility of the halogen atoms to nucleophilic displacement are influenced by their positions relative to the nitrogen atom and each other. A systematic study of the positional isomers of bromo-fluoropicolinic acids would be necessary to establish clear structure-reactivity relationships. This would involve synthesizing and characterizing the various isomers and comparing their properties. At present, a comprehensive study on the positional isomerism and its effect on the reactivity of this compound and its derivatives is not available in the public domain.

Influence of Halogen Position on Reaction Pathways

The reactivity of dihalogenated pyridine rings, such as in this compound, is profoundly influenced by the position of the halogen substituents. The bromine at the 4-position and the fluorine at the 6-position exhibit distinct chemical behaviors, allowing for selective functionalization. This differential reactivity is primarily governed by the electronic nature of the pyridine ring and the inherent properties of the carbon-halogen bonds.

In analogous systems like 4-bromo-6-fluoroquinoline (B1289494), the bromide group is susceptible to Palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings. ossila.com This reactivity is typical for bromo- and iodo-aromatic compounds. Conversely, the fluoride (B91410) at a position activated by the ring nitrogen (such as the 6-position) is prone to nucleophilic aromatic substitution (SNAr). ossila.com The strong electron-withdrawing nature of the pyridine nitrogen atom depletes electron density at the ortho (2- and 6-) and para (4-) positions, making them susceptible to attack by nucleophiles. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions when attached to such an activated position.

This allows for a strategic, stepwise functionalization: a Pd-catalyzed cross-coupling reaction can be performed at the C4-Br bond, followed by a nucleophilic substitution at the C6-F position. The specific reaction conditions, such as the choice of catalyst, base, and solvent, can be tailored to favor one reaction pathway over the other, enabling precise control over the synthesis of complex derivatives.

Table 1: Comparative Reactivity of Halogen Positions in a Model Pyridine System

| Position | Halogen | Typical Reaction Pathway | Activating Factors |

|---|---|---|---|

| 4 | Bromine | Palladium-catalyzed cross-coupling | Weaker C-Br bond relative to C-F |

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is a delicate interplay of the steric and electronic effects exerted by its three key substituents: the carboxylic acid, the bromine atom, and the fluorine atom. These effects determine the accessibility and electrophilicity of the reaction centers on the pyridine ring. nih.govresearchgate.netresearchgate.net

Electronic Effects:

Carboxylic Acid (-COOH): As a meta-directing, electron-withdrawing group, the carboxylic acid at the 2-position deactivates the ring towards electrophilic substitution but further activates it towards nucleophilic attack, particularly at the 4- and 6-positions.

Fluorine (-F): Fluorine exerts a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of the carbon it is attached to (C6) and the ring in general, making it highly susceptible to nucleophilic attack. dntb.gov.ua

Steric Effects:

The carboxylic acid group at the 2-position can create steric hindrance, potentially impeding the approach of bulky reagents to the adjacent nitrogen atom or the C3 position. researchgate.net

The relative size of the substituents can influence reaction rates. While fluorine is small, bromine is larger, which could sterically hinder reactions at the adjacent C3 and C5 positions. The interplay of steric crowding and electronic properties often dictates the final arrangement and outcome of coordination or derivatization reactions. nih.gov

The combination of these effects makes the C6 position, bearing the fluorine, the most likely site for nucleophilic attack due to strong electronic activation and relatively low steric hindrance. The C4 position, with the bromine, is more sterically accessible than C2 and is primed for metal-catalyzed reactions.

Advanced Derivatization Techniques

Combinatorial Protection Group Strategies for Multifunctional Molecules

Molecules like this compound possess multiple reactive sites: the carboxylic acid, the C-Br bond, and the C-F bond. To achieve selective modification, combinatorial protection group strategies are essential. This involves the use of orthogonal protecting groups, which can be removed under different specific conditions without affecting the others, allowing for the sequential functionalization of the molecule.

Carboxylic Acid Protection: The picolinic acid moiety is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester). A tert-butyl ester, for example, is stable under many reaction conditions used to modify the C-Br or C-F bonds but can be selectively removed under acidic conditions.

Halogen Reactivity Management: The differential reactivity of the C-Br and C-F bonds often serves as an inherent "protecting group." One can first perform a Pd-catalyzed reaction on the bromine. The resulting product can then be subjected to nucleophilic substitution at the fluorine position. In this scenario, the reaction conditions themselves dictate the sequence of events without the need for explicit protecting groups on the halogens.

This strategic approach allows for the systematic and controlled synthesis of a library of derivatives from a single multifunctional scaffold, which is a cornerstone of combinatorial chemistry.

Table 2: Example of an Orthogonal Protection Strategy

| Functional Group | Protecting Group | Installation Reagent | Removal Condition |

|---|---|---|---|

| Carboxylic Acid | Methyl Ester | Methanol, H₂SO₄ (cat.) | NaOH, H₂O/MeOH |

Derivatization for Enhanced Analytical Detection and Ionization Efficiency

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the native structure of an analyte may not be optimal for detection. utsa.edu Derivatization is employed to modify the molecule to improve its analytical properties, such as volatility, chromatographic retention, or ionization efficiency. spectroscopyonline.commdpi-res.com

For carboxylic acids like this compound, derivatization is crucial for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.gov Picolinic acid and its derivatives can be converted into esters or amides to improve their performance in several ways:

Enhanced Ionization: Chemical derivatization can significantly enhance the ionization and detection sensitivity of analytes. nih.gov Converting the carboxylic acid to a picolinoyl ester, for instance, can lead to a 5- to 10-fold increase in electrospray ionization (ESI) response in positive-ion mode LC-MS. nih.govresearchgate.net This is because the derivatizing agent introduces a readily protonatable site, leading to a dominant [M+H]⁺ ion, which is ideal for MS analysis. nih.govresearchgate.net

Improved Chromatography: Short-chain carboxylic acids can exhibit poor retention on traditional reversed-phase LC columns. nih.gov Derivatization increases the hydrophobicity of the molecule, leading to better retention and separation from interfering matrix components. researchgate.net

Increased Specificity: Derivatization introduces a specific mass tag. For tandem mass spectrometry (MS/MS), this tag can produce a characteristic fragment ion upon collision-induced dissociation, which is useful for developing highly selective Selected Reaction Monitoring (SRM) methods. researchgate.net

A common derivatization strategy involves coupling the carboxylic acid with an amine-containing reagent, such as 4-bromo-N-methylbenzylamine, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This introduces a bromine atom, which provides a distinct isotopic pattern that aids in clear identification. nih.gov

Table 3: Common Derivatization Reagents for Carboxylic Acids for LC-MS Analysis

| Derivatizing Reagent | Purpose | Ionization Mode | Typical Improvement |

|---|---|---|---|

| Picolinic Acid (via mixed anhydride) | Enhances ESI response | Positive ESI | 5-10x signal increase nih.govresearchgate.net |

| 4-bromo-N-methylbenzylamine | Adds a protonatable site and isotopic tag | Positive ESI | Improved sensitivity and identification nih.gov |

Applications of 4 Bromo 6 Fluoropicolinic Acid As a Key Intermediate in Chemical Synthesis

Role in Pharmaceutical and Medicinal Chemistry Research

The structural framework of 4-bromo-6-fluoropicolinic acid is a recurring motif in many biologically active compounds. Its utility as a precursor allows chemists to introduce specific functionalities and build molecular complexity, leading to the development of novel therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound and its close structural analogs serve as crucial starting materials in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of halogen atoms enhances the reactivity and stability of the molecule, making it a versatile intermediate. nbinno.com For instance, related picolinic acid derivatives are fundamental to the synthesis of a range of drugs, including anti-cancer, anti-viral, and anti-inflammatory agents. nbinno.com A similar compound, 4-bromo-6-chloropicolinic acid, is used to synthesize Naphthyridone p38 MAP kinase inhibitors, which have potential applications in treating inflammatory diseases like rheumatoid arthritis and psoriasis. chemicalbook.com The adaptability of this chemical scaffold makes it a primary component in the development pipelines of major pharmaceutical and research companies. echemi.com

Intermediate in the Synthesis of Specific Enzyme Inhibitors (e.g., HIV-1 Integrase Inhibitors)

The pyridine (B92270) moiety is a key structural element in the design of various enzyme inhibitors, including those targeting HIV-1 integrase. nih.gov HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov Research has shown that quinazolinone derivatives, which can be synthesized from precursors like picolinic acids, exhibit anti-HIV activity. Specifically, novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for their ability to inhibit HIV replication. One such compound demonstrated a 47% maximum protection against HIV-1 replication in acutely infected MT-4 cells, highlighting the potential of bromo-substituted heterocyclic compounds as scaffolds for new HIV inhibitors.

Development of Compounds with Biological Activity

The core structure of this compound is instrumental in the development of compounds with a wide spectrum of biological activities.

Antiviral Agents: Beyond HIV inhibitors, the versatile nature of halogenated picolinic acids makes them attractive starting points for broader antiviral drug discovery. nbinno.com The synthesis of novel heterocyclic compounds from such intermediates is a common strategy in the search for agents effective against various viruses.

Anti-inflammatory Agents: The development of new anti-inflammatory drugs often relies on heterocyclic scaffolds. nih.govrsc.org As mentioned, the related compound 4-bromo-6-chloropicolinic acid is a precursor for potent p38 MAP kinase inhibitors, a class of drugs investigated for treating inflammatory conditions. chemicalbook.com The synthesis of morpholinopyrimidine derivatives, which have shown the ability to inhibit nitric oxide (NO) production and reduce the expression of inflammatory proteins like iNOS and COX-2, further illustrates the importance of such heterocyclic building blocks in this field. nih.govresearchgate.net

Anticancer Agents: Substituted quinolines and quinazolines, which are structurally related to picolinic acids, are widely used as active pharmaceutical ingredients in oncology. ossila.com For example, 4-Bromo-6-fluoroquinoline (B1289494) is an intermediate in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments. ossila.com Furthermore, extensive research into quinolinecarboxylic acid derivatives has led to the discovery of potent anticancer agents. One such compound, NSC 368390, demonstrated significant efficacy against a range of human solid tumors, including breast, lung, stomach, and colon carcinomas, inhibiting tumor growth by over 90% in preclinical models. nih.gov More recent studies have identified 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective inhibitor of Aurora A kinase, a key protein in cell cycle regulation that is often overexpressed in human cancers. researchgate.netmdpi.com

| Compound/Derivative Class | Target/Mechanism | Reported Activity | Source |

|---|---|---|---|

| Linrodostat (from 4-Bromo-6-fluoroquinoline) | Indoleamine 2,3-dioxygenase (IDO1) inhibitor | Developed for anti-cancer treatments. | ossila.com |

| NSC 368390 (a substituted 4-quinolinecarboxylic acid) | Antineoplastic Agent | >90% growth inhibition of MX-1 breast, LX-1 lung, and CX-1 colon carcinomas in mice. | nih.gov |

| 6-Bromo quinazoline (B50416) derivatives | Cytotoxic agents | Designed as potential anticancer agents, leveraging the 6-halogen substitution to improve effects. | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Selective Aurora A kinase inhibitor | Potent inhibition of Aurora A, arrested the cell cycle at the G1 phase, and induced apoptosis in breast cancer cells. | researchgate.netmdpi.com |

Contributions to Agrochemical Development

In addition to its role in pharmaceuticals, the picolinic acid scaffold is a cornerstone in the agrochemical industry, particularly for the development of modern herbicides.

Synthesis of Herbicidal Compounds

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. mdpi.com These compounds are valued for their broad weed control spectrum and effectiveness against some resistant weed species. nih.gov Research groups have focused on designing novel 6-heteroaryl-2-picolinic acids to discover new herbicidal molecules. nih.gov In one study, a series of novel compounds based on a 4-amino-3-chloro-5-fluoro-2-picolinic acid core were synthesized and tested. nih.gov The results showed that many of these compounds exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the existing herbicide picloram. nih.gov

| Compound | Concentration | Target Weed | Inhibition of Root Growth (%) | Comparison | Source |

|---|---|---|---|---|---|

| S202 | 0.5 µmol/L | A. thaliana | 78.4% | Better than florpyrauxifen | nih.gov |

| Florpyrauxifen (Commercial Herbicide) | 0.5 µmol/L | A. thaliana | Not specified, but less than S202 | Reference | nih.gov |

| 28 synthesized compounds | 250 µM | Brassica napus | >80% | High inhibition | nih.gov |

| 10 synthesized compounds | Post-emergence | Amaranthus retroflexus L | 100% | Complete inhibition | nih.gov |

These findings demonstrate that compounds derived from a this compound-like structure could serve as lead structures in the discovery of next-generation synthetic auxin herbicides. mdpi.com

Application in Materials Science and Organic Electronics

The potential applications of this compound and related structures extend beyond life sciences into materials science. Aromatic bicyclic compounds like the structurally similar 4-bromo-6-fluoroquinoline are used in the preparation of dyes for applications in Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com The presence of functional groups allows for facile synthesis and tuning of the electronic and optical properties of these materials. ossila.com The unique combination of an aromatic ring with electron-withdrawing halogens in this compound makes it a candidate for utilization in the development of new materials, coordination complexes, and other functional derivatives. indiamart.com

Precursor for Organic Light-Emitting Diodes (OLEDs) and Solar Cell Materials

The development of materials for organic light-emitting diodes (OLEDs) and organic solar cells often relies on heterocyclic compounds like substituted pyridines. These compounds can be tailored to have specific electronic and photophysical properties. The pyridine ring, being electron-deficient, is a common component in electron-transporting materials and host materials for phosphorescent emitters in OLEDs.

While there is no direct report on the use of this compound in OLEDs, its structural features suggest it could serve as a valuable precursor. The bromo and fluoro substituents provide handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in constructing the larger, conjugated molecules typically used in OLEDs. For instance, the bromine atom can be replaced with an aryl group to extend the π-conjugation, a key factor in tuning the electronic properties and emission color of the final material. The fluorine substituent can enhance the electron-accepting properties of the molecule and improve the thermal and oxidative stability of the resulting materials, which are crucial for the longevity of OLED devices.

The carboxylic acid group can be converted into other functional groups, such as esters or amides, or it can be used to attach the molecule to other components in a device structure. This versatility makes this compound a plausible, though not yet documented, starting material for the synthesis of novel organic semiconductors.

Table 1: Potential Synthetic Transformations of this compound for OLED Materials

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Attachment of aryl groups at the 4-position |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | Introduction of arylamine functionalities |

| Esterification | Alcohol, acid catalyst | Conversion of carboxylic acid to ester |

| Amidation | Amine, coupling agent | Formation of amide linkage |

Synthesis of Photoluminescent Materials

Photoluminescent materials, which absorb light and then re-emit it, are crucial for various applications, including sensors, bio-imaging, and lighting. The emission properties of these materials are highly dependent on their molecular structure. Pyridine-based polymers and small molecules can exhibit high photoluminescence quantum efficiencies. dtic.mil The introduction of different substituents on the pyridine ring allows for fine-tuning of the emission wavelength and intensity.

This compound could be a valuable intermediate in the synthesis of novel photoluminescent materials. The bromo and fluoro groups can be used to introduce various chromophores and auxochromes through cross-coupling reactions. For example, coupling with fluorescent aromatic hydrocarbons could lead to new dyes with tailored emission spectra. The fluorine atom can also influence the photophysical properties by altering the energy levels of the molecular orbitals, potentially leading to materials with high quantum yields. The pyridine nitrogen itself can be a site for coordination with metal ions, which can further modify the luminescent properties.

Utilization in Catalysis and Organometallic Chemistry

Picolinic acid and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govdigitellinc.com These complexes have found applications in catalysis and as functional materials.

Development of Ligands for Transition Metal Catalysis

The development of new ligands is a cornerstone of advancing transition metal catalysis. The electronic and steric properties of a ligand can profoundly influence the activity and selectivity of a metal catalyst. Halogenated picolinic acids are of interest as ligands because the halogen substituents can modulate the electron density at the metal center.

This compound, as a bidentate N,O-ligand, can coordinate to transition metals through its pyridine nitrogen and the carboxylate oxygen. The electron-withdrawing nature of the bromine and fluorine atoms would decrease the electron-donating ability of the ligand compared to unsubstituted picolinic acid. This electronic modification could be beneficial in certain catalytic reactions where a more electrophilic metal center is desired. For example, in oxidation catalysis, an electron-deficient metal center can be more reactive. While specific catalytic applications of ligands derived from this compound are not yet reported, the general principles of ligand design suggest its potential in this area.

Formation of Organometallic Complexes

The reaction of halogenated pyridines with transition metal complexes can lead to the formation of organometallic compounds through processes like oxidative addition. acs.org The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0). This reaction would form a new metal-carbon bond, creating an organometallic complex where the pyridine ring is directly attached to the metal.

These organometallic complexes can be intermediates in various catalytic cycles or can be isolated as stable compounds with unique properties. The presence of the fluorine atom and the carboxylic acid group would influence the stability and reactivity of these complexes. For instance, the fluorine atom can enhance the stability of the complex, while the carboxylic acid group could be used to anchor the complex to a solid support, creating a heterogeneous catalyst. The study of such organometallic complexes is a fundamental area of research with potential applications in synthesis and materials science. rsc.org

Theoretical and Spectroscopic Investigations of 4 Bromo 6 Fluoropicolinic Acid and Analogous Structures

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and conformational preferences of molecules like 4-Bromo-6-fluoropicolinic acid. These computational methods are instrumental in predicting molecular properties that can be experimentally verified.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can elucidate its electronic structure and reactivity. researchgate.netbohrium.com These calculations provide optimized molecular geometry and key electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, which can be derived from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. The solvent effects on these parameters can be studied using models like the Polarizable Continuum Model (PCM). bohrium.com

Natural Bond Orbital (NBO) analysis is another valuable tool within DFT that helps in understanding charge transfer and intramolecular interactions. bohrium.com Additionally, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Related Halogenated Aromatic Compound

| Parameter | Value (Gas Phase) | Value (Solvent) |

|---|---|---|

| HOMO Energy (eV) | -6.89 | -6.95 |

| LUMO Energy (eV) | -1.78 | -1.85 |

| Energy Gap (eV) | 5.11 | 5.10 |

| Ionization Potential (eV) | 6.89 | 6.95 |

| Electron Affinity (eV) | 1.78 | 1.85 |

| Electronegativity (χ) | 4.34 | 4.40 |

| Chemical Hardness (η) | 2.56 | 2.55 |

| Electrophilicity Index (ω) | 3.68 | 3.79 |

Note: Data presented is for a representative bromo-substituted aromatic compound and is intended to be illustrative for this compound.

Computational Modeling of Molecular Conformation and Energetics

Computational modeling is essential for determining the most stable conformation of this compound. The presence of the carboxylic acid group introduces the possibility of different orientations relative to the pyridine (B92270) ring. By performing a potential energy surface scan, the rotational barriers and the most stable conformers can be identified.

The relative energies of different conformers are calculated to determine the global minimum energy structure. researchgate.net These calculations can also predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and behavior in chemical reactions. researchgate.net For instance, in analogous structures, the calculated total energy and thermodynamic characteristics have been used to confirm the higher stability of a suggested structure compared to other predictable products. bohrium.com

Structural Characterization Methodologies

A combination of spectroscopic and diffraction techniques is employed to elucidate and confirm the molecular structure of this compound.

X-ray Diffraction Analyses of Crystalline Forms

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. This technique also reveals intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing. nih.govresearchgate.net

In the absence of a single crystal, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of the compound. americanpharmaceuticalreview.com XRPD is particularly useful for identifying different polymorphic forms, which can have distinct physical properties. americanpharmaceuticalreview.com The crystal structure of related bromo-substituted organic molecules has been successfully determined from X-ray powder diffraction data. researchgate.net

Table 2: Representative Crystallographic Data for a Bromo-Fluoro Aromatic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.567(2) |

| b (Å) | 12.453(3) |

| c (Å) | 14.231(4) |

| β (°) | 105.34(1) |

| Volume (ų) | 1465.8(7) |

| Z | 4 |

Note: This data is illustrative and based on a similar class of compounds.

Vibrational Spectroscopy (e.g., Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. mdpi.com The experimental spectra can be compared with theoretical spectra calculated using DFT methods to make accurate vibrational assignments. researchgate.netresearchgate.net

For this compound, characteristic vibrational frequencies would be expected for the carboxylic acid group (O-H and C=O stretching), the pyridine ring (C-C and C-N stretching), and the carbon-halogen bonds (C-Br and C-F stretching). The positions of these bands can be influenced by the electronic effects of the substituents and intermolecular interactions.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3400-2400 |

| Carboxylic Acid | C=O stretch | 1760-1690 |

| Pyridine Ring | C=C/C=N stretch | 1600-1400 |

| C-F Bond | C-F stretch | 1400-1000 |

| C-Br Bond | C-Br stretch | 600-500 |

Note: These are general ranges and the exact positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. semanticscholar.orgrsc.orgbbhegdecollege.comethernet.edu.et For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.

The ¹H NMR spectrum would show signals for the protons on the pyridine ring, with their chemical shifts and coupling patterns revealing their relative positions. researchgate.net The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be particularly informative, showing a signal whose chemical shift is characteristic of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and neighboring protons or carbons (H-F and C-F coupling) can provide additional structural insights.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and fully assign the structure.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is significantly enhanced by computational methods. These in silico techniques provide a theoretical framework to understand how the structural features of these molecules influence their biological activity, thereby guiding the design of new compounds with improved properties.

In Silico Prediction of Binding Affinity and Specificity

Computational tools are instrumental in predicting how strongly and specifically this compound and related compounds will bind to a biological target. By employing a range of computational methods, from molecular docking to more complex free energy calculations, it is possible to estimate the binding affinity and understand the factors driving the interaction.

A key aspect of these predictions is the use of scoring functions in molecular docking programs to rank different binding poses and estimate binding energies. For a series of picolinic acid derivatives, including this compound, these calculations can provide initial insights into their potential as inhibitors or modulators of a specific protein target. The predicted binding affinities can then be used to prioritize compounds for synthesis and experimental testing.

To illustrate the potential outcomes of such a study, the following table presents hypothetical binding affinity data for a series of picolinic acid analogs against a putative protein target, as predicted by in silico methods.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| This compound | -8.5 | ARG 120, TYR 250, PHE 300 |

| 4-Chloro-6-fluoropicolinic acid | -8.2 | ARG 120, TYR 250, PHE 300 |

| 4-Iodo-6-fluoropicolinic acid | -8.8 | ARG 120, TYR 250, ILE 302 |

| 4-Bromo-picolinic acid | -7.9 | ARG 120, TYR 250 |

| 6-Fluoro-picolinic acid | -7.5 | ARG 120, PHE 300 |

Analysis of Halogen Bonding and Hydrophobic Interactions

The presence of bromine and fluorine atoms in this compound suggests that halogen bonding and hydrophobic interactions may play a crucial role in its binding to a target protein. Computational methods, particularly quantum chemical calculations and detailed analysis of docked poses, can elucidate the nature and strength of these interactions.

Hydrophobic interactions are also critical, particularly the interactions of the aromatic ring and the halogen substituents with nonpolar residues in the binding pocket. The fluorine atom, while a poor halogen bond donor, can contribute to favorable hydrophobic and van der Waals interactions. In silico analysis can map the hydrophobic patches in the binding site and predict how the compound orients itself to maximize these favorable contacts.

The following table provides a hypothetical breakdown of the energetic contributions of different interaction types for this compound with a target protein, as could be determined from computational studies.

| Interaction Type | Predicted Energy Contribution (kcal/mol) | Key Contributing Moieties |

|---|---|---|

| Hydrogen Bonding | -3.5 | Carboxylic acid, Pyridine nitrogen |

| Halogen Bonding (Br) | -1.5 | Bromine at C4 |

| Hydrophobic Interactions | -2.5 | Picolinic acid ring, Fluorine at C6 |

| van der Waals Interactions | -1.0 | Entire molecule |

Molecular Dynamics Simulations and Docking Studies

To gain a more dynamic and realistic understanding of the interactions between this compound and its potential biological targets, molecular dynamics (MD) simulations and docking studies are employed. These computational techniques provide insights into the stability of the ligand-protein complex and the specific binding modes.

Predicting Ligand-Target Interactions and Binding Modes

Molecular docking is the first step in predicting how this compound might bind to a protein. This process involves computationally placing the ligand into the binding site of a protein in various orientations and conformations and then scoring these poses to identify the most likely binding mode. The results of docking studies can highlight key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the complex.

Following docking, molecular dynamics simulations can be performed to study the behavior of the ligand-protein complex over time. nih.govyoutube.com MD simulations provide a dynamic view of the binding, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable interactions and observe any conformational changes that occur upon ligand binding. nih.gov

The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often calculated to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent manner. The root mean square fluctuation (RMSF) of individual residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding.

The table below presents hypothetical data from a molecular dynamics simulation of this compound bound to a target protein, illustrating the types of insights that can be gained from such studies.

| Simulation Parameter | Result | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Stable binding of the ligand in the active site. |

| Protein Backbone RMSD (Å) | 1.5 ± 0.4 | The overall protein structure remains stable upon ligand binding. |

| Key Hydrogen Bond Occupancy (%) | ARG 120: 85%, TYR 250: 70% | Persistent hydrogen bonds contributing to high binding affinity. |

| Key Halogen Bond Occupancy (%) | Backbone C=O of GLY 299: 60% | A stable halogen bond is formed between the bromine atom and the protein backbone. |

Q & A

Basic: What synthetic methodologies are recommended for 4-Bromo-6-fluoropicolinic acid, and how can regiochemical control be optimized?

Methodological Answer:

Synthesis of halogenated picolinic acids typically involves halogenation of precursor pyridine derivatives. For bromo-fluoro systems, directed ortho-metalation (DoM) strategies are effective. For example:

Precursor Selection : Start with 6-fluoropicolinic acid. Use lithiation (e.g., LDA or LTMP) to activate the C4 position for bromination.

Halogenation : Introduce bromine via electrophilic substitution (e.g., NBS or Br₂ in the presence of a Lewis acid).

Regiochemical Control : Steric and electronic effects of the fluorine substituent at C6 direct bromination to C4. Monitor reaction temperature (<-20°C) to minimize side reactions.

By-product Mitigation : Use HPLC or GC-MS to track intermediates; optimize quenching conditions (e.g., NH₄Cl) to prevent over-halogenation.

Reference analogous bromo-fluoro compound syntheses in halogenated pyridine systems .

Basic: How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

A multi-technique approach is critical:

NMR Analysis :

- ¹H/¹³C NMR : Identify coupling patterns (e.g., and ) to confirm substitution positions.

- 19F NMR : Detect fluorine environment shifts (δ ~ -110 to -120 ppm for meta-fluorine in pyridines).

X-ray Crystallography :

- Use SHELX (e.g., SHELXT for structure solution , SHELXL for refinement ) to resolve bond lengths/angles. Precondition crystals via solvent screening (e.g., DMSO/EtOH mixtures).

Purity Validation :

- Combine HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with mass spectrometry (ESI-MS for [M+H]⁺ ion).

Structural refinement protocols in SHELX are widely validated for halogenated heterocycles .

Advanced: How can contradictions between computational predictions and experimental data (e.g., dipole moments, reactivity) be resolved for this compound?

Methodological Answer:

Address discrepancies systematically:

Computational Calibration :

- Use DFT (B3LYP/6-311+G(d,p)) to model electronic properties. Compare with experimental dipole moments (dielectric constant measurements) and acidity (pKa titration).

Experimental Cross-Validation :

- Conduct kinetic studies (e.g., SNAr reactions) to compare theoretical vs. observed activation energies.

Error Source Analysis :

- Check solvent effects in computations (e.g., PCM models) and experimental conditions (e.g., ionic strength).

- Use sensitivity analysis to identify dominant factors (e.g., halogen-halogen repulsion in crystal packing).

Contradiction resolution frameworks align with iterative qualitative research practices .

Advanced: What strategies ensure pharmacological relevance in bioactivity studies of this compound derivatives?

Methodological Answer:

Design studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Target Selection : Prioritize enzymes with known halogen-binding pockets (e.g., kinases, decarboxylases).

Derivative Synthesis :

- Modify the carboxylate group to esters/amides for improved membrane permeability.

- Use parallel synthesis to generate a library for SAR analysis.

Assay Design :

- Employ in vitro enzyme inhibition assays (IC₅₀ determination) followed by in silico docking (AutoDock Vina).

- Include positive controls (e.g., known picolinic acid inhibitors).

Ethical Screening : Pre-screen derivatives for cytotoxicity (MTT assay) before in vivo testing.

FINER frameworks ensure rigorous hypothesis formulation .

Advanced: How can researchers address low solubility during crystallization for X-ray studies?

Methodological Answer:

Co-Crystallization Agents : Use crown ethers (e.g., 18-crown-6) to stabilize the carboxylate group.

Solvent Optimization : Screen binary mixtures (e.g., DMF/water, acetone/hexane) with incremental supersaturation.

Temperature Gradients : Employ slow cooling (0.1°C/min) from saturation temperature.

Additive Screening : Introduce small amines (e.g., triethylamine) to modulate pH without disrupting crystal lattice.

SHELXL refinement is robust for low-solubility compounds if crystal quality meets I>2σ(I) criteria .

Basic: What are the key considerations for stability studies of this compound under varying conditions?

Methodological Answer:

Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for halogenated acids).

Photostability : Expose to UV (254 nm) and monitor degradation via HPLC. Use amber vials for long-term storage.

Hydrolytic Stability : Test pH-dependent hydrolysis (pH 1–13 buffers, 37°C). Quench aliquots at intervals for LC-MS analysis.

Oxidative Resistance : Treat with H₂O₂ or Fenton’s reagent; track bromine release via ion chromatography.

Stability protocols align with best practices for halogenated pharmaceuticals .

Advanced: How can researchers leverage computational tools to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Reactivity Modeling :

- Use DFT to calculate C-Br bond dissociation energies (BDEs) and Fukui indices for electrophilicity.

Catalyst Screening :

- Simulate Pd(0)/Ni(0) catalyst interactions (e.g., using Gaussian or ORCA). Prioritize ligands (e.g., XPhos) that reduce steric hindrance.

Experimental Validation :

- Conduct Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction progress via ¹⁹F NMR (fluorine as an internal reporter).

- Compare yields with computational predictions to refine models.

Cross-coupling strategies are informed by analogous bromopyridine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.